2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the benzamide group: The thiazole derivative is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzamide group.
Introduction of the butoxy group: The final step involves the alkylation of the benzamide derivative with butyl bromide in the presence of a strong base like sodium hydride.
Chemical Reactions Analysis
2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Scientific Research Applications
2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It is used in the development of agrochemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C16H20N2O2S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-4-9-20-15-8-6-5-7-14(15)16(19)17-10-13-11-21-12(2)18-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI Key |
NVSUXVQOIGWHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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